molecular formula C18H19NO5 B11978931 Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate

Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B11978931
M. Wt: 329.3 g/mol
InChI Key: AHNAYKOKHDHSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C18H19NO5 and a molecular weight of 329.356 g/mol It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a methoxyphenoxy group, and an acylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate typically involves the following steps:

    Esterification: The initial step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 4-aminobenzoate.

    Acylation: The ethyl 4-aminobenzoate is then acylated with 2-methoxyphenoxyacetyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Strong nucleophiles such as sodium methoxide.

Major Products Formed

    Hydrolysis: 4-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid.

    Reduction: this compound with an amino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate can be compared with similar compounds such as:

    Ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate: Similar structure but with a different position of the methoxy group.

    Ethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 4-{[(2-ethoxyphenoxy)acetyl]amino}benzoate: Similar structure but with an ethoxy group instead of a methoxy group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituent groups.

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

ethyl 4-[[2-(2-methoxyphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C18H19NO5/c1-3-23-18(21)13-8-10-14(11-9-13)19-17(20)12-24-16-7-5-4-6-15(16)22-2/h4-11H,3,12H2,1-2H3,(H,19,20)

InChI Key

AHNAYKOKHDHSNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.